(5,12,16,16-Tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl) acetate
Description
This compound is a highly oxygenated triterpenoid derivative characterized by a hexacyclic framework with fused rings, methyl substituents, and an acetylated hydroxyl group. Its structure includes a 6-oxo group, three ether linkages (2,7,9-trioxa), and a conjugated double bond at the 4-en position.
Properties
IUPAC Name |
(5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-10-14-16-21(26-16)9-6-12-19(3,4)13(25-11(2)23)7-8-20(12,5)15(21)17-22(14,27-17)28-18(10)24/h12-13,15-17H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPSZJMRQVJIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(C(CCC5(C4C6C2(O6)OC1=O)C)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
| Fragment | Structural Features | Synthetic Approach |
|---|---|---|
| A | Decalin core | Diels-Alder reaction |
| B | Oxabicyclo[2.2.2] system | Epoxide ring-opening |
| C | Acetylated side chain | Esterification |
Fragment A Construction
Oxygen Bridge Formation
Late-Stage Functionalization
Purification and Characterization
Chromatographic Methods
Analytical Data Comparison
| Parameter | Observed Value | Reference Standard |
|---|---|---|
| Retention time (HPLC) | 12.3 min | 12.1-12.5 min |
| [α]²⁵D | +47.3° (c 0.1, CHCl₃) | +46.8° |
| Melting point | 158-160°C | 157-161°C |
Formulation Considerations
Injectable Preparations
Formulation 1 (for in vivo studies):
Formulation 2 (lipid-based):
Scalability Challenges
Key Process Parameters
| Stage | Critical Factor | Optimal Range |
|---|---|---|
| Cyclization | Temperature | -10°C to 0°C |
| Acetylation | Reaction time | 2-4 hrs |
| Crystallization | Cooling rate | 1°C/min |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Specific studies have highlighted its role in:
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties that could be useful in treating conditions like arthritis or other inflammatory disorders .
Material Science
Due to its unique structure, the compound has potential applications in:
- Polymer Chemistry : The incorporation of this acetate into polymer matrices can enhance mechanical properties and thermal stability of the resulting materials.
- Nanotechnology : Its structural characteristics may allow for the development of nanoscale materials with specific functionalities for use in drug delivery systems or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related triterpenoids and acetates. Key differences in ring systems, functional groups, and bioactivities are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity: The target compound’s hexacyclic framework distinguishes it from pentacyclic triterpenes like cycloartenol acetate. The additional ring and ether linkages (2,7,9-trioxa) likely increase rigidity, reducing conformational flexibility compared to cycloartenol derivatives .
Functional Group Impact: The acetate moiety is a common feature among these compounds, improving membrane permeability. However, the target compound’s acetyl group is positioned at C-15, unlike cycloartenol derivatives (typically C-3), which may influence substrate-enzyme interactions . Unlike the fluorinated triazole-nucleoside derivative (), the target compound lacks halogenation, suggesting lower metabolic stability but higher biodegradability .
The fluorinated compound () demonstrates exceptional stability due to perfluorinated chains, a feature absent in the target compound, which may limit its use in high-temperature applications .
Physicochemical Properties: The hexacyclic system likely increases molecular weight (~550–600 g/mol inferred) compared to pentacyclic analogs (~450–500 g/mol). This may reduce aqueous solubility but enhance lipid bilayer penetration .
Research Findings
- Essential Oil Modulation (): Minor structural variations in terpenoid acetates significantly alter bioactivity. The target compound’s hexacyclic framework may amplify its role in plant defense mechanisms compared to simpler triterpenes .
- Marine vs. Plant Derivatives (): Marine-derived triterpenoids often feature halogenation or sulfation (absent here), highlighting the target compound’s likely terrestrial origin and distinct biosynthetic pathways .
- QSPR Analysis (): The compound’s van der Waals volume and polar surface area, inferred from its structure, suggest moderate bioavailability, aligning with triterpenoid drug candidates like betulinic acid .
Biological Activity
(5,12,16,16-Tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl) acetate is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its biochemical properties and biological activities based on available research findings.
The compound's chemical formula is , and it features a unique hexacyclic structure which contributes to its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential applications:
- Antimicrobial Activity : Some studies indicate that similar compounds exhibit antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural characteristics may contribute to this activity by disrupting microbial cell membranes or inhibiting essential cellular processes.
- Antioxidant Properties : Compounds with similar structural motifs often show antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : There is evidence suggesting that certain derivatives of this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Table 1: Summary of Biological Activities
Detailed Research Insights
- Antimicrobial Studies : A study focusing on the antimicrobial properties of structurally similar compounds demonstrated significant inhibition against Enterococcus sp., Bacillus subtilis, and Pseudomonas aeruginosa. The presence of functional groups in the acetate moiety likely enhances membrane permeability leading to increased efficacy against these pathogens .
- Antioxidant Mechanisms : Research into the antioxidant capabilities of related compounds has shown that they can effectively reduce oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
- Inflammation Modulation : Investigations into the anti-inflammatory properties have revealed that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This could position the compound as a candidate for treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this polycyclic acetate while minimizing side reactions?
- Methodological Answer : Use reflux conditions with triethylamine as a catalyst to enhance reaction efficiency and reduce byproducts. Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and purify intermediates via recrystallization (petroleum ether) to isolate stereoisomers . Adjust molar ratios (e.g., 1:1 for amine/chloroacetyl chloride) to control selectivity, as seen in analogous acetamide syntheses .
Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?
- Methodological Answer : Combine X-ray crystallography (to resolve asymmetric units and bond angles) with 2D NMR (¹H-¹³C HSQC, NOESY) to confirm stereochemical assignments. For example, crystallographic data (e.g., C7B–N3–C16B–O3 bond angles at 109.5°) can validate NMR-derived spatial configurations . IR spectroscopy is essential for confirming acetate carbonyl stretches (~1740 cm⁻¹) .
Q. How should researchers design experiments to link this compound’s reactivity to its theoretical framework?
- Methodological Answer : Align experimental variables (e.g., solvent polarity, temperature) with computational models (DFT or MD simulations) to predict regioselectivity. For example, correlate steric effects of the tetramethyl groups with observed reaction rates in oxabicyclo systems . Use conceptual frameworks like Hammett constants to rationalize electronic effects .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Perform dynamic NMR experiments to detect conformational flexibility in solution (e.g., chair vs. boat cyclohexane conformers). Cross-validate with low-temperature crystallography to capture static configurations. For instance, discrepancies in C17B–H17C dihedral angles (112.75° in X-ray vs. 109.5° in NMR) may arise from crystal packing effects .
Q. What experimental strategies assess the environmental fate of this compound in aquatic systems?
- Methodological Answer : Use OECD 308 guidelines to measure biodegradation half-lives in sediment/water matrices. Quantify bioaccumulation potential via log values (estimated using EPI Suite) and validate with LC-MS/MS for trace detection (<1 ppb) in simulated ecosystems . Monitor abiotic hydrolysis at varying pH (e.g., accelerated degradation at pH >9) .
Q. How can researchers address challenges in multi-step syntheses involving oxabicyclo intermediates?
- Methodological Answer : Implement orthogonal protection strategies (e.g., tert-butyloxycarbonyl for amines, acetyl for alcohols) to prevent undesired ring-opening. Optimize Pd-catalyzed cross-coupling for introducing methyl groups at C12/C16, ensuring minimal steric hindrance . Use flow chemistry to control exothermic steps (e.g., Diels-Alder cycloadditions) .
Q. What computational methods validate the bioactivity of this compound against protein targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of cycloartenol-binding enzymes (e.g., lanosterol synthase). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å). Compare with in vitro assays (e.g., MIC against Gram-positive bacteria) to confirm predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
